Flavopereirine: A Technical Guide to Natural Sources, Isolation, and Biological Activity
Flavopereirine: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopereirine is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anti-cancer properties, this compound has also demonstrated antimalarial, antileishmanial, and antiviral potential.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of Flavopereirine, detailed methodologies for its extraction and isolation, and an examination of its known mechanisms of action, particularly its influence on cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams.
Natural Sources of Flavopereirine
Flavopereirine is predominantly isolated from the bark of trees belonging to the Geissospermum genus, within the Apocynaceae family. These trees are native to the Amazon rainforest in South America.[1][4]
Primary Botanical Sources:
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Geissospermum vellosii (syn. Geissospermum laeve, Pao Pereira): This is the most widely cited and commercially utilized source of Flavopereirine.[1][2][4][5] The bark of this tree has a history of use in traditional medicine for treating malaria and fevers.[5][6]
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Geissospermum sericeum : This species is also a known source of Flavopereirine and other related indole alkaloids.[1]
The concentration of Flavopereirine and other alkaloids can vary between different preparations of Pao Pereira bark extracts.[6]
Extraction and Isolation of Flavopereirine
The isolation of Flavopereirine from its natural sources is a multi-step process involving initial extraction, fractionation to isolate the alkaloid content, and subsequent chromatographic purification to obtain the pure compound.
Quantitative Data on Extraction Yields
The yield of Flavopereirine and related alkaloids can vary depending on the plant material, extraction method, and solvents used. The following table summarizes representative yields from the extraction of Geissospermum vellosii bark.
| Extraction/Fractionation Step | Yield (%) | Reference |
| Initial Ethanolic Extract | 2.0% | [2][4] |
| Methanol Fraction (from ethanolic extract) | 85.2% | [2][4] |
| Neutral Fraction (from acid-base partition) | 42.8% | [2][4] |
| Total Alkaloid Fraction (from acid-base partition) | 27.5% | [2][4] |
| Proprietary Extract | ||
| β-Carboline Alkaloid Content | 54% | [7] |
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific literature for the extraction and isolation of Flavopereirine.
Protocol 1: General Alkaloid Extraction using Acid-Base Partitioning
This is a classical method for the selective extraction of alkaloids.
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Preparation of Plant Material: The bark of Geissospermum vellosii is air-dried and ground into a coarse powder.
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Initial Extraction:
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The powdered bark is subjected to Soxhlet extraction for 24-48 hours using a 70:30 mixture of ethanol and 0.1% formic acid in water.[1]
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Alternatively, macerate the powdered bark with an organic solvent like chloroform after moistening with a 10% ammonium hydroxide or sodium carbonate solution for 30-60 minutes.
-
-
Acid-Base Partitioning:
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The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.
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This acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.
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The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of approximately 10 with ammonium hydroxide.
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The basified solution is repeatedly extracted with dichloromethane to recover the alkaloids in their free base form.
-
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the Total Alkaloid Fraction (TAF).
Protocol 2: Chromatographic Purification of Flavopereirine
The TAF is a complex mixture that requires further purification to isolate Flavopereirine.
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High-Performance Countercurrent Chromatography (HPCCC):
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The TAF can be subjected to HPCCC for initial fractionation.
-
A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be employed in an elution-extrusion mode.
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-
Flash Column Chromatography: Fractions obtained from HPCCC containing Flavopereirine can be further purified using flash column chromatography.
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High-Performance Liquid Chromatography (HPLC):
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Preparative HPLC is used for the final purification of Flavopereirine.
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A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid.[1][8]
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For example, a SunFire™ Prep C18 OBD™ 5 µm 19 × 150 mm column with a mobile phase of 80% water and 20% acetonitrile at a flow rate of 10.0 mL/min.[8]
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Structure Elucidation: The purified Flavopereirine is identified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][4]
Visualization of the Isolation Workflow
Biological Activity and Signaling Pathways
Flavopereirine exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to inhibit cell proliferation, and induce cell cycle arrest and apoptosis in various cancer cell lines.[1]
Anti-Cancer Mechanisms
Flavopereirine's anti-cancer activity is mediated through its interaction with several key cellular signaling pathways.
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Induction of Apoptosis: Flavopereirine can induce apoptosis (programmed cell death) in cancer cells through both extrinsic and intrinsic caspase-dependent pathways.[1][3] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of PARP and subsequent cell death.[1][3]
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JAK-STAT Pathway Inhibition: In human oral cancer cells, Flavopereirine has been shown to suppress cancer progression by inhibiting the JAK-STAT signaling pathway.
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Modulation of AKT/p38 MAPK/ERK1/2 Signaling: Flavopereirine can induce cell cycle arrest and apoptosis in human breast cancer cells by regulating the AKT/p38 MAPK/ERK1/2 signaling pathway.
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DNA Binding: As a β-carboline alkaloid, Flavopereirine can selectively bind to the destabilized DNA characteristic of cancer cells, which impedes DNA synthesis and leads to cell cycle arrest or apoptosis.[5][6]
Visualization of the Apoptotic Signaling Pathway
Conclusion
Flavopereirine, a β-carboline alkaloid primarily sourced from the bark of Geissospermum vellosii, presents a compelling profile for further investigation in drug development. The established protocols for its isolation and purification provide a solid foundation for obtaining high-purity material for research. Its multifaceted anti-cancer activity, mediated through the modulation of critical signaling pathways such as those involving caspases, JAK-STAT, and AKT/MAPK, underscores its therapeutic potential. This guide provides a comprehensive technical overview to support ongoing and future research into this promising natural product.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. Flavopereirine exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. beljanski.org [beljanski.org]
- 7. beljanski.info [beljanski.info]
- 8. researchgate.net [researchgate.net]
